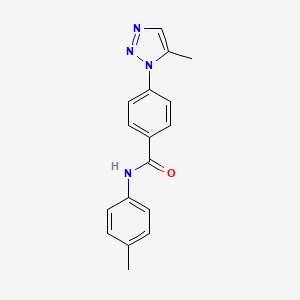

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide

Description

The compound 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide features a benzamide core substituted with a 5-methyl-1,2,3-triazole ring at the 4-position and a para-tolyl (p-tolyl) group at the amide nitrogen. Its molecular formula is C₁₇H₁₆N₄O, with a molecular weight of 296.34 g/mol. The 1,2,3-triazole moiety enhances metabolic stability and hydrogen-bonding capacity, while the p-tolyl group contributes to lipophilicity and target affinity. This scaffold is frequently explored in medicinal chemistry for anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-3-7-15(8-4-12)19-17(22)14-5-9-16(10-6-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOSMRUDSNHCTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For this compound, 5-methyl-1H-1,2,3-triazole is formed by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with an appropriate alkyne under copper-catalyzed conditions.

Coupling with Benzamide: The triazole derivative is then coupled with p-tolylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group on the triazole ring can be oxidized to form a carboxylic acid derivative.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

Oxidation: Formation of 4-(5-carboxy-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide.

Reduction: Formation of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzylamine.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit notable antibacterial and antifungal activities. For instance, derivatives of triazoles have been reported to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents . -

Anticancer Activity :

Research indicates that triazole derivatives can act as potent anticancer agents. The compound has been evaluated for its efficacy against different cancer cell lines, demonstrating cytotoxic effects that could be harnessed in cancer therapy . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. -

Anti-inflammatory Effects :

Some studies highlight the anti-inflammatory properties of triazole-containing compounds. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Material Science Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide can also be utilized in material science:

- Polymer Chemistry : The incorporation of triazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. Such polymers may find applications in coatings and composites .

- Sensors : The unique electronic properties of triazoles enable their use in sensor technology for detecting various analytes through changes in conductivity or fluorescence .

Case Studies

Several case studies illustrate the practical applications of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cytochrome P450 enzymes or G-protein coupled receptors (GPCRs).

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Impact on Lipophilicity :

- The p-tolyl group in the target compound balances moderate lipophilicity with solubility, whereas halogenated analogs (e.g., 2,5-dichlorophenyl in ) exhibit higher lipophilicity but reduced aqueous solubility.

- Methyl vs. Halogen : The 5-methyl group on the triazole (target) avoids excessive hydrophobicity, unlike bromine/chlorine substitutions, which may hinder pharmacokinetics .

Biological Activity :

- Anticancer Activity : The target compound and its thiazole-containing analog (compound 25, ) inhibit colon and liver cancer cells, respectively. The thiazole ring may enhance target binding through π-π interactions .

- Multidrug Resistance Modulation : Compound 7h () demonstrates that extending the scaffold with a triazole-methoxy linker significantly improves P-gp inhibition, highlighting the versatility of the benzamide-triazole core.

Toxicity Profiles :

- The p-tolyl group correlates with reduced toxicity, as seen in HPAPB (), which has lower acute toxicity (LD₅₀ = 1.29 g/kg) than SAHA. This suggests that the target compound’s substituents may confer a favorable safety profile.

Pharmacokinetic Considerations

- Solubility : The target compound’s 5-methyl triazole and p-tolyl group likely improve solubility compared to halogenated derivatives (e.g., ).

Biological Activity

The compound 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide is a benzamide derivative featuring a triazole moiety, which has garnered attention for its diverse biological activities. This article explores its biological activity through various studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide is with a molecular weight of approximately 230.28 g/mol. The compound features a triazole ring that is known to enhance biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. In vitro studies have shown that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be in the range of 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been documented to inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. Studies have shown that related compounds can induce apoptosis in cancer cells by disrupting their metabolic pathways . For instance, a derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide may also exhibit similar effects.

The biological activity of triazole-based compounds often involves multiple mechanisms:

- Enzyme Inhibition : Many triazoles inhibit enzymes critical for cell growth and metabolism.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS production, leading to oxidative stress in target cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

-

Antibacterial Studies :

- A study evaluated the antibacterial efficacy of various triazole derivatives against S. aureus and E. coli, finding that modifications in the side chains significantly affected potency .

- The compound exhibited an MIC comparable to established antibiotics, reinforcing its potential as a lead compound for developing new antimicrobial agents.

-

Anticancer Research :

- Research focusing on triazole derivatives has demonstrated their ability to inhibit specific cancer-related enzymes. For example, compounds similar to 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide showed promising results in inhibiting HDAC activity .

- In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines through caspase activation pathways.

Data Table: Biological Activity Summary

Q & A

How can researchers optimize the synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates and stability of intermediates .

- Catalyst use : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity for triazole ring formation .

- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., decomposition of labile groups) .

- Purification : Column chromatography with silica gel or recrystallization from methanol/water mixtures ensures high purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and intermediate stability .

What advanced spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., triazole CH at δ ~2.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N bonds) .

- FTIR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm) .

How should researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

Methodological Answer:

- Target selection : Prioritize kinases or enzymes with conserved binding pockets (e.g., PFOR enzyme in anaerobic organisms) via homology modeling .

- Assay design :

- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or tubulin .

- Control compounds : Include reference drugs (e.g., nitazoxanide for antiparasitic activity) .

What strategies can be employed to resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

- Standardize assay conditions : Fix variables like pH, temperature, and cell passage number to reduce variability .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the benzamide para-position) to isolate activity contributors .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and validate target engagement .

What are the key considerations for developing structure-activity relationship (SAR) models for derivatives of this compound?

Methodological Answer:

- Functional group modifications :

- Triazole substitution : Replace 5-methyl with ethyl or aryl groups to alter steric/electronic profiles .

- Benzamide variations : Introduce electron-withdrawing groups (e.g., –NO) to enhance target affinity .

- Computational modeling :

- QSAR : Use Gaussian or CODESSA to correlate descriptors (e.g., logP, polar surface area) with activity .

- MD simulations : GROMACS evaluates stability of ligand-target complexes over time .

- Bioisosteric replacement : Swap thiadiazole with oxadiazole to improve metabolic stability .

How can researchers address solubility challenges during in vitro and in vivo testing of this compound?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or ester groups at the benzamide NH for enhanced aqueous solubility .

- Nanoparticle formulation : Encapsulate in PLGA or liposomes to improve bioavailability in animal models .

- pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions .

What analytical workflows are recommended for detecting degradation products during stability studies?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), UV light, or oxidative conditions (HO) to simulate shelf-life stresses .

- LC-MS/MS : Hypersil Gold C18 columns with gradient elution (ACN/water + 0.1% formic acid) separate and identify degradants .

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for the parent compound .

How can researchers validate the selectivity of this compound against off-target proteins?

Methodological Answer:

- Kinase profiling : Use Eurofins KinaseProfiler™ to screen against a panel of 100+ kinases .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cell lysates by monitoring thermal stabilization .

- CRISPR knockouts : Generate cell lines lacking the putative target protein to assess activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.